molecular formula C10H19NO3 B12868642 (4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B12868642
M. Wt: 201.26 g/mol
InChI Key: NPNLCNSSJLRZAW-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One common method is the asymmetric aldol reaction followed by a modified Curtius rearrangement to achieve the desired stereochemistry . The reaction conditions often include the use of chiral auxiliaries and catalysts to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazolidinone ring can produce amines .

Scientific Research Applications

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-5-Butyl-4-ethyl-4-(hydroxymethyl)oxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which can impart distinct biological activities and chemical reactivity. Its chiral centers and hydroxymethyl group make it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(4R,5R)-5-butyl-4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H19NO3/c1-3-5-6-8-10(4-2,7-12)11-9(13)14-8/h8,12H,3-7H2,1-2H3,(H,11,13)/t8-,10-/m1/s1

InChI Key

NPNLCNSSJLRZAW-PSASIEDQSA-N

Isomeric SMILES

CCCC[C@@H]1[C@@](NC(=O)O1)(CC)CO

Canonical SMILES

CCCCC1C(NC(=O)O1)(CC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.